molecular formula C30H44N7O17P3S B038952 2-Tolylacetyl-coa CAS No. 124924-91-0

2-Tolylacetyl-coa

Cat. No.: B038952
CAS No.: 124924-91-0
M. Wt: 899.7 g/mol
InChI Key: CKDWRFBMURSRHQ-FUEUKBNZSA-N
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Description

o-Tolylacetyl-coenzyme A is a thioester derivative of coenzyme A, which plays a crucial role in various biochemical processes. Coenzyme A and its derivatives are involved in the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle . The compound is significant in metabolic pathways and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-Tolylacetyl-coenzyme A typically involves a chemo-enzymatic approach. This method includes the acylation of coenzyme A with o-tolylacetic acid under specific conditions. The reaction is catalyzed by acyl-CoA synthetase enzymes, which facilitate the formation of the thioester bond .

Industrial Production Methods

Industrial production of o-Tolylacetyl-coenzyme A involves large-scale enzymatic synthesis. The process is optimized for high yield and purity, using recombinant enzymes and controlled reaction conditions. The use of bioreactors and continuous flow systems enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

o-Tolylacetyl-coenzyme A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, thiols, and substituted acyl derivatives .

Scientific Research Applications

o-Tolylacetyl-coenzyme A is used in various scientific research applications, including:

    Chemistry: It serves as a model compound for studying thioester chemistry and enzyme catalysis.

    Biology: The compound is used to investigate metabolic pathways and enzyme mechanisms.

    Medicine: Research on o-Tolylacetyl-coenzyme A contributes to understanding metabolic disorders and developing therapeutic agents.

    Industry: It is used in the synthesis of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of o-Tolylacetyl-coenzyme A involves its role as an acyl donor in enzymatic reactions. The compound interacts with specific enzymes, transferring its acyl group to substrates. This process is crucial in metabolic pathways such as fatty acid synthesis and degradation . The molecular targets include acyl-CoA synthetases and acyltransferases, which facilitate the transfer of the acyl group .

Comparison with Similar Compounds

Similar Compounds

  • Acetyl-coenzyme A
  • Succinyl-coenzyme A
  • Malonyl-coenzyme A

Uniqueness

o-Tolylacetyl-coenzyme A is unique due to its specific aromatic acyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for studying specific enzymatic reactions and metabolic pathways .

Properties

CAS No.

124924-91-0

Molecular Formula

C30H44N7O17P3S

Molecular Weight

899.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(2-methylphenyl)ethanethioate

InChI

InChI=1S/C30H44N7O17P3S/c1-17-6-4-5-7-18(17)12-21(39)58-11-10-32-20(38)8-9-33-28(42)25(41)30(2,3)14-51-57(48,49)54-56(46,47)50-13-19-24(53-55(43,44)45)23(40)29(52-19)37-16-36-22-26(31)34-15-35-27(22)37/h4-7,15-16,19,23-25,29,40-41H,8-14H2,1-3H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t19-,23-,24-,25+,29-/m1/s1

InChI Key

CKDWRFBMURSRHQ-FUEUKBNZSA-N

SMILES

CC1=CC=CC=C1CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Isomeric SMILES

CC1=CC=CC=C1CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Canonical SMILES

CC1=CC=CC=C1CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Synonyms

2-tolylacetyl-CoA
2-tolylacetyl-coenzyme A
coenzyme A, 2-tolylacetyl-
o-tolylacetyl-coenzyme A

Origin of Product

United States

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